molecular formula C21H14I2O4 B11550586 2-Methylbenzene-1,3-diyl bis(3-iodobenzoate)

2-Methylbenzene-1,3-diyl bis(3-iodobenzoate)

Cat. No.: B11550586
M. Wt: 584.1 g/mol
InChI Key: LQAAOEHHPAKKMG-UHFFFAOYSA-N
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Description

3-(3-IODOBENZOYLOXY)-2-METHYLPHENYL 3-IODOBENZOATE is a complex organic compound that belongs to the class of iodinated aromatic esters. This compound is characterized by the presence of iodine atoms attached to a benzoate group, which is further linked to a methylphenyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-IODOBENZOYLOXY)-2-METHYLPHENYL 3-IODOBENZOATE typically involves the esterification of 3-iodobenzoic acid with 3-(3-iodobenzoyloxy)-2-methylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as Lewis acids (e.g., aluminum chloride) can enhance the reaction rate and yield. Additionally, purification steps like recrystallization or column chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

3-(3-IODOBENZOYLOXY)-2-METHYLPHENYL 3-IODOBENZOATE undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The aromatic rings can undergo oxidation to form quinones or other oxidized derivatives.

    Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products

Scientific Research Applications

3-(3-IODOBENZOYLOXY)-2-METHYLPHENYL 3-IODOBENZOATE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in radiopharmaceuticals for diagnostic imaging.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-IODOBENZOYLOXY)-2-METHYLPHENYL 3-IODOBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atoms can participate in halogen bonding, which enhances the binding affinity to the target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-iodobenzoate
  • Methyl 3-iodobenzoate
  • 4-Iodoanisole
  • 2-Iodotoluene

Uniqueness

Compared to similar compounds, 3-(3-IODOBENZOYLOXY)-2-METHYLPHENYL 3-IODOBENZOATE is unique due to its dual iodine substitution and the presence of both ester and methylphenyl groups.

Properties

Molecular Formula

C21H14I2O4

Molecular Weight

584.1 g/mol

IUPAC Name

[3-(3-iodobenzoyl)oxy-2-methylphenyl] 3-iodobenzoate

InChI

InChI=1S/C21H14I2O4/c1-13-18(26-20(24)14-5-2-7-16(22)11-14)9-4-10-19(13)27-21(25)15-6-3-8-17(23)12-15/h2-12H,1H3

InChI Key

LQAAOEHHPAKKMG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1OC(=O)C2=CC(=CC=C2)I)OC(=O)C3=CC(=CC=C3)I

Origin of Product

United States

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